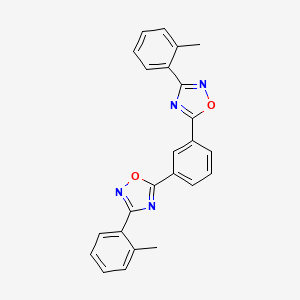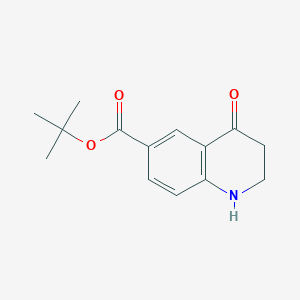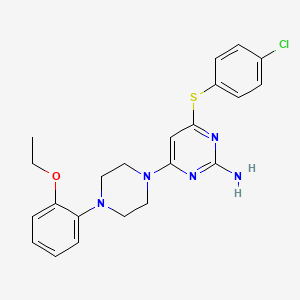
4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine” is a complex organic compound. It contains several functional groups including a chlorophenyl group, a piperazino group, a pyrimidinamine group, and an ethoxyphenyl group . These groups are common in many pharmaceuticals and biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely have a complex three-dimensional structure due to the presence of the piperazino and pyrimidinamine rings .
Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The specific reactions would depend on the reaction conditions and the other compounds present .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and ethoxyphenyl groups could affect its solubility and reactivity .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Synthesis of Triazole Derivatives : A study by Bektaş et al. (2007) explored the synthesis of various derivatives, including compounds structurally related to 4-((4-Chlorophenyl)sulfanyl)-6-(4-(2-ethoxyphenyl)piperazino)-2-pyrimidinamine, for their antimicrobial activities. Some of these compounds showed promising activities against test microorganisms (Bektaş et al., 2007).
Pharmacological Evaluation
- Pharmacological Properties : Tomić et al. (2011) evaluated a series of compounds, including those structurally similar to the subject compound, for their binding affinities at various receptors. This study revealed insights into the pharmacological potential of these compounds (Tomić et al., 2011).
Structural and Electronic Properties
- Crystal Structures of Anticonvulsant Compounds : Research by Georges et al. (1989) examined the crystal structures of anticonvulsant compounds, including those related to the target molecule, highlighting the importance of structural analysis in understanding drug properties (Georges et al., 1989).
Anti-tubercular Evaluation
- Evaluation Against Mycobacterium tuberculosis : A study by Manikannan et al. (2010) on pyridine derivatives related to the target compound showed significant inhibitory effects against Mycobacterium tuberculosis, demonstrating potential therapeutic applications (Manikannan et al., 2010).
Biological Screening
- Screening for Biological Activity : Research by Guna et al. (2009) involved the synthesis and biological screening of compounds structurally similar to the target molecule. This work provided insights into the potential biological activities of these compounds (J.V.Guna et al., 2009).
Substituted Pyrimidines
- Study on Substituted Pyrimidines : Travin and Magidson (1967) explored the properties of substituted pyrimidines, offering a deeper understanding of the chemical behavior of compounds like the one (A. I. Travin & O. Y. Magidson, 1967).
Novel Derivatives Synthesis
- Synthesis of Benzodifuranyl and Thiazolopyrimidines : Abu‐Hashem et al. (2020) synthesized novel derivatives, including those similar to the target compound, with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Binding Affinity Studies
- 5-HT7 and 5-HT1A Receptor Ligands : Intagliata et al. (2017) conducted a study on compounds structurally related to the target molecule, analyzing their binding affinity for specific receptors. This research contributes to understanding the potential applications in neuropsychopharmacology (Intagliata et al., 2017).
Cytotoxic Activity Analysis
- Analysis of Cytotoxic Activity : Stolarczyk et al. (2018) investigated novel 4-thiopyrimidine derivatives for their cytotoxic activities, providing insights into the potential medical applications of similar compounds (Stolarczyk et al., 2018).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Sulfanilamides : Wang et al. (2011) synthesized and evaluated the antimicrobial activity of diphenyl piperazine-based sulfanilamides, enhancing the understanding of the antimicrobial potential of related compounds (Wang et al., 2011).
Antifolate Inhibitors of Thymidylate Synthase
- Study on Antifolate Inhibitors : Gangjee et al. (1996) synthesized pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase. This research expands on the potential use of similar compounds in cancer treatment (Gangjee et al., 1996).
Piperazine Antihistamine
- Cetirizine Study : Arlette (1991) discussed cetirizine, a piperazine antihistamine structurally related to the target molecule, emphasizing its role as a selective H1 histamine receptor antagonist (Arlette, 1991).
Antibacterial Activity of Triazines
- Study on Triazines : Mehrotra et al. (2002) synthesized and evaluated the antibacterial activities of compounds, including triazines, which bear structural similarities to the target molecule (Mehrotra et al., 2002).
Antioxidant and Antitumor Activities
- Evaluation of Antioxidant and Antitumor Activities : El-Moneim et al. (2011) investigated the antioxidant and antitumor activities of prepared nitrogen heterocycles, providing potential insights into the applications of similar compounds (El-Moneim et al., 2011).
Structure-Affinity Relationship Study
- Dopamine Receptor Ligands : Leopoldo et al. (2002) conducted a study on benzamide derivatives as potent and selective dopamine D(3) receptor ligands. This research may provide insights into the neurological applications of related compounds (Leopoldo et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5OS/c1-2-29-19-6-4-3-5-18(19)27-11-13-28(14-12-27)20-15-21(26-22(24)25-20)30-17-9-7-16(23)8-10-17/h3-10,15H,2,11-14H2,1H3,(H2,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQXJBDDTPCWSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)N)SC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-cyclohexyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2356497.png)
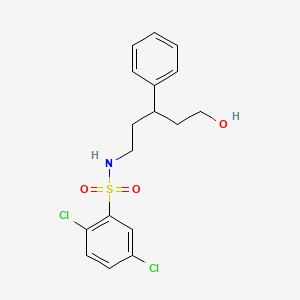
![Methyl 2-chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356501.png)
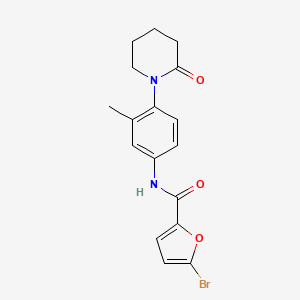
![N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356504.png)

![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)
